molecular formula C10H11N3O2 B1421976 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid CAS No. 1255147-29-5

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B1421976
CAS No.: 1255147-29-5
M. Wt: 205.21 g/mol
InChI Key: UCNAZGDAZBMRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 11 N 3 O 2 and a PubChem CID of 51342179 , this molecule serves as a valuable synthetic intermediate and building block in medicinal chemistry . This compound is characterized by calculated physicochemical properties that are critical for drug discovery, including an acid pKa of approximately 4.23, which influences its ionization state under physiological conditions. Its computed LogP (partition coefficient) is -0.51, and its LogD values are -1.56 at pH 5.5 and -3.23 at pH 7.4, indicating high hydrophilicity . These properties make it a molecule of interest for researchers studying structure-activity relationships and pharmacokinetics. The compound features a polar surface area of 67.49 Ų and three rotatable bonds, conforming to Lipinski's Rule of Five and suggesting good potential for oral bioavailability in drug-like molecules . The core imidazo[1,2-a]pyrimidine scaffold is a privileged structure in pharmaceutical research. Recent scientific literature highlights related derivatives as key intermediates for the synthesis of more complex molecules via multicomponent, catalyst-free reactions . These methods are used to create diverse chemical libraries for biological screening. Furthermore, studies involving the binding of similar imidazo[1,2-a]pyrimidine compounds to proteins like Bovine Serum Albumin (BSA) using spectroscopic and computational docking techniques provide a foundation for investigating the pharmacokinetic and binding properties of this compound class . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-4-5-13-6-8(2-3-9(14)15)12-10(13)11-7/h4-6H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNAZGDAZBMRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217824
Record name Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-29-5
Record name Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid, identified by CAS number 1255147-29-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects, anti-inflammatory actions, and other pharmacological activities.

  • Molecular Formula : C10H11N3O
  • Molecular Weight : 191.19 g/mol
  • InChI Key : NJQSQSWSNPCGKB-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, Tiwari et al. synthesized various pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. Although specific data on this compound is limited, related compounds in the imidazo[1,2-a]pyrimidine family have demonstrated significant anticancer properties.

Case Study: Antitumor Efficacy

A study involving pyrimidine-triazole derivatives showed promising results against MCF-7 and MDA-MB453 cell lines. For example:

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3

These results suggest that modifications in the pyrimidine structure can lead to enhanced anticancer activity, indicating that similar modifications in this compound might yield beneficial effects.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity, as seen in other pyrimidine derivatives. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Research Findings

In a study assessing the effects of thiazolidin compounds on inflammation:

CompoundInhibition Activity
NAT1Moderate reduction in IL-6 levels
PAT1Significant reduction in TNF-α levels

These findings imply that this compound may exhibit similar properties due to its structural analogies with effective anti-inflammatory agents.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrimidine derivatives are known for various biological activities including:

  • Antioxidant Activity : Some studies indicate that certain derivatives exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Activity : Pyrimidine compounds have been reported to possess antibacterial and antifungal properties.

Comparison with Similar Compounds

Key Observations :

  • The 7-methyl group enhances steric hindrance and may improve metabolic stability compared to non-methylated analogues .

Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Differences/Applications
3-[7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine Thiophene at 7-position C₁₂H₁₀N₄O₂S 274.30 1018052-13-5 N/A Sulfur-containing; potential kinase inhibition
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine Difluoromethyl and pyrazole groups C₁₃H₁₂F₂N₆O₂ 322.27 1174867-81-2 95% Fluorinated; high potential for agrochemical use
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine Trifluoromethyl and methoxyphenyl C₁₆H₁₃F₃N₄O₃ 366.30 1160246-12-7 95% Enhanced electron-withdrawing effects; drug discovery applications

Key Observations :

  • Triazolo-pyrimidine derivatives exhibit greater structural complexity and diversity in substituents, often leading to higher molecular weights and specialized applications (e.g., agrochemicals, kinase inhibitors) .
  • The trifluoromethyl group in ’s compound enhances metabolic resistance and binding specificity compared to non-fluorinated analogues .

Physicochemical and Commercial Comparison

Property Target Compound 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid 3-[7-(Thiophen-2-yl)-triazolo-pyrimidine]propanoic acid
Molecular Weight 205.22 191.19 274.30
Purity ≥95% N/A N/A
Solubility (Predicted) Moderate (carboxylic acid) Moderate Low (due to thiophene)
Commercial Availability Available (CymitQuimica) Discontinued Limited (specialized suppliers)

Key Observations :

  • The target compound’s carboxylic acid group improves aqueous solubility compared to non-acid derivatives, facilitating formulation in drug development .
  • Commercial availability varies significantly, with triazolo derivatives often restricted to niche suppliers .

Preparation Methods

Methodology:

  • Starting materials: 2-Amino-heterocycles (e.g., 2-amino-5-chloropyridine), aldehydes (e.g., 3-formylphenoxy acids), and isocyanides (e.g., tert-butyl isocyanide).
  • Reaction conditions: Typically, stirring at room temperature or mild heating (around 60°C) in polar aprotic solvents like dimethylformamide (DMF) with catalytic acid (e.g., HClO₄) to promote cyclization.
  • Reaction time: Usually 24 hours for optimal yields.
  • Outcome: Formation of imidazo[1,2-a]pyridine derivatives with yields around 76% as reported in previous studies.

Key Data:

Parameter Conditions Yield Reference
Substrate 2-Amino-5-chloropyridine, aldehyde, tert-butyl isocyanide 76%

This method allows the synthesis of heterocyclic acids with high efficiency and can be adapted for parallel synthesis, enabling the rapid generation of diverse derivatives.

Functionalization to Propanoic Acid Derivatives

The heterocyclic imidazo[1,2-a]pyridine core obtained via GBB reaction is further functionalized to incorporate the propanoic acid moiety.

Approach:

  • Starting from heterocyclic acids: The GBB product, often an imidazo[1,2-a]pyridine-containing carboxylic acid, is used as the acid component in multicomponent reactions.
  • Conversion to propanoic acid: This involves a multistep process where the heterocyclic acid undergoes esterification, amidation, or direct carboxylation to introduce the propanoic acid chain.

Research Findings:

  • In a recent study, heterocyclic acids derived from GBB reactions were successfully employed in Ugi reactions to synthesize peptidomimetics, indicating the feasibility of preparing the target compound via these intermediates (see).

Ugi Four-Component Reaction (4-CR) for Final Assembly

The heterocyclic acid serves as a crucial component in Ugi reactions, which assemble the final 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid through a multicomponent condensation involving:

  • The heterocyclic acid (as the carboxylic acid component)
  • An amine (e.g., primary amines)
  • An aldehyde or ketone
  • An isocyanide (e.g., tert-butyl isocyanide)

Reaction Conditions:

  • Solvent: Commonly methanol or dichloromethane
  • Temperature: Room temperature or slightly elevated (around 60°C)
  • Duration: 12–24 hours
  • Yield: Variable, often exceeding 80% depending on the substituents and reaction optimization

Data Table:

Step Reagents Solvent Temperature Time Yield Reference
1 Heterocyclic acid, amine, aldehyde, isocyanide Methanol Room temp 24 h 80–90% ,

This step effectively introduces the propanoic acid chain attached to the heterocyclic core, culminating in the target compound.

Research Findings and Optimization

Recent research emphasizes the importance of reaction parameters such as solvent choice, temperature, and catalyst presence to maximize yields and purity.

  • Solvent Effects: Polar aprotic solvents like DMF and dichloromethane facilitate better solubility of reactants and improve reaction rates.
  • Catalyst Use: Acid catalysis (e.g., HClO₄) enhances cyclization efficiency during GBB reactions.
  • Parallel Synthesis: The procedures are adaptable for high-throughput synthesis, enabling the rapid generation of compound libraries.

Summary of Preparation Strategy

Step Description Key Conditions Outcome
1 GBB reaction to form heterocyclic core DMF, acid catalyst, room temp to 60°C, 24 h Imidazo[1,2-a]pyridine derivative (~76% yield)
2 Functionalization to introduce propanoic acid Esterification, amidation, or direct carboxylation Heterocyclic acid suitable for Ugi reaction
3 Ugi four-component reaction Methanol/DCM, room temp, 12–24 h Final target compound with high yield

Q & A

Q. What are the key physicochemical properties of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid, and how are they determined experimentally?

The compound’s molecular formula is C₁₀H₁₁N₃O₂ (derived from analogs in ), with a molecular weight of ~221.2 g/mol . Key properties include solubility (polar aprotic solvents), acidity (pKa ~4-5 for the carboxylic acid group), and stability under ambient conditions. Experimental determination involves:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation.
  • HPLC (≥95% purity validation, as seen in triazolopyrimidine analogs ).
  • Mass spectrometry (HRMS) for molecular weight verification.
  • Thermogravimetric analysis (TGA) to assess thermal stability.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Cyclization reactions : Condensation of 2-aminopyrimidine derivatives with α,β-unsaturated ketones or diketones to form the imidazo[1,2-a]pyrimidine core .
  • Functionalization : Introduction of the methyl group at position 7 via alkylation or cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acids) .
  • Carboxylic acid installation : Hydrolysis of ester precursors or direct propanoic acid chain elongation using Michael addition .
    Mechanistic considerations : Optimize reaction temperature (80-120°C) and catalysts (Pd for cross-coupling) to avoid side products like regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Contradictions may arise from assay variability (e.g., cell lines, enzyme isoforms) or structural analogs. Methodological solutions include:

  • Standardized bioassays : Use recombinant enzymes (e.g., kinase isoforms) under controlled conditions .
  • Comparative SAR studies : Systematically modify substituents (e.g., trifluoromethyl, cyclopropyl) and correlate with activity .
  • Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., PDB) to identify trends .

Q. What advanced spectroscopic techniques elucidate structural dynamics in solution?

  • 2D NMR (COSY, NOESY): Maps proton-proton correlations and spatial interactions.
  • Dynamic NMR (DNMR) : Detects conformational changes at variable temperatures.
  • Circular Dichroism (CD) : For chiral analogs, assesses enantiomeric stability .
  • Mass spectrometry (HDX-MS) : Probes hydrogen-deuterium exchange to study solvent accessibility .

Q. How do substituents on the imidazo[1,2-a]pyrimidine core influence pharmacological profiles?

Key substituent effects (derived from analogs ):

Substituent Impact on Activity Example
7-Methyl Enhances metabolic stabilityReduced hepatic clearance in vitro
Trifluoromethyl Increases lipophilicity & target affinityImproved IC₅₀ against kinases
Cyclopropyl Reduces off-target interactionsSelective COX-2 inhibition

Methodology : Combine computational docking (AutoDock) with in vitro assays to validate substituent effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA carriers to enhance solubility and sustained release.
  • PK/PD modeling : Predict dose-response using physiologically based pharmacokinetic (PBPK) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.